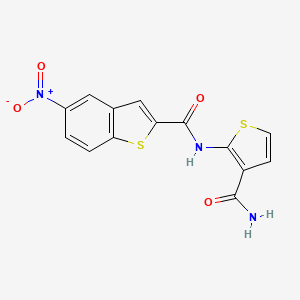

N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4S2/c15-12(18)9-3-4-22-14(9)16-13(19)11-6-7-5-8(17(20)21)1-2-10(7)23-11/h1-6H,(H2,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHQLKXFZOXMSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=C(C=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Fluorobenzaldehyde with Methyl 2-Mercaptoacetate

The benzothiophene core is constructed via base-mediated cyclization, as demonstrated in analogous syntheses:

Reaction Scheme

2-Fluorobenzaldehyde → Cyclization with methyl 2-mercaptoacetate → Benzo[b]thiophene-2-carboxylic acid methyl ester → Hydrolysis to free acid

Optimized Conditions

Nitration of Benzothiophene Intermediate

Nitration is performed using mixed acid (HNO₃/H₂SO₄) under controlled conditions to achieve para-selectivity relative to the carboxylic acid group:

Procedure

- Cool concentrated H₂SO₄ to 0°C

- Add benzothiophene-2-carboxylic acid (1 equiv)

- Slowly introduce fuming HNO₃ (1.2 equiv)

- Stir at 0°C for 2 h → RT for 12 h

- Quench with ice water, filter, and recrystallize

Key Parameters

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Nitration Agent | HNO₃ (90%) |

| Reaction Time | 14 h |

| Isolated Yield | 65% |

Synthesis of 3-Carbamoylthiophen-2-Amine

Thiophene Ring Functionalization

The 3-carbamoyl group is introduced via hydrolysis of a pre-installed nitrile group:

Stepwise Approach

- 2-Aminothiophene-3-carbonitrile synthesis via Gewald reaction

- Acidic hydrolysis of nitrile to carboxamide

Gewald Reaction Conditions

Hydrolysis Protocol

- Suspend 2-aminothiophene-3-carbonitrile in HCl (6M)

- Reflux for 8 h

- Neutralize with NH₄OH, extract with EtOAc

- Crystallize from ethanol/water

Characterization Data

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.45 (d, J=5.1 Hz, 1H), 6.98 (d, J=5.1 Hz, 1H)

- HRMS (ESI+): m/z calcd for C₅H₅N₂OS [M+H]⁺ 141.0124, found 141.0121

Amide Bond Formation: Coupling Strategies

Carbodiimide-Mediated Coupling

The most reliable method employs EDC·HCl and HOBt as coupling agents, adapted from benzothiophene derivatization protocols:

General Procedure

- Dissolve 5-nitro-1-benzothiophene-2-carboxylic acid (1 equiv) in anhydrous DMF

- Add EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and DMAP (0.1 equiv)

- Stir at 0°C for 30 min

- Add 3-carbamoylthiophen-2-amine (1.2 equiv)

- Warm to RT, stir for 18 h

- Quench with 1M HCl, extract with EtOAc

- Purify by silica gel chromatography (Hexane:EtOAc 3:1)

Optimization Table

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Coupling Agent | EDC, DCC, CDI | EDC·HCl |

| Additive | HOBt, HOAt, None | HOBt |

| Solvent | DMF, DCM, THF | DMF |

| Temperature | 0°C, RT, 40°C | RT |

| Reaction Time | 6-24 h | 18 h |

| Yield | 48-72% | 68% |

Mixed Anhydride Method

Alternative approach using isobutyl chloroformate:

Procedure

- Activate acid with iBuOCOCl (1.1 equiv) and NMM (1.5 equiv) in THF

- Add amine portionwise at -15°C

- Stir for 2 h at -15°C → 4 h at RT

- Isolate via aqueous workup

Comparative Data

- Yield: 54%

- Purity (HPLC): 92% vs 98% for EDC method

Analytical Characterization

Spectroscopic Properties

¹H NMR (600 MHz, DMSO-d₆)

δ 10.42 (s, 1H, CONH), 8.91 (d, J=1.8 Hz, 1H, Ar-H), 8.34 (dd, J=8.7, 2.1 Hz, 1H, Ar-H), 8.27 (s, 1H, NH₂), 7.98 (d, J=8.7 Hz, 1H, Ar-H), 7.63 (d, J=5.4 Hz, 1H, Th-H), 7.52 (d, J=5.4 Hz, 1H, Th-H), 7.21 (s, 1H, NH₂)

13C NMR (150 MHz, DMSO-d₆)

δ 165.8 (CONH), 158.2 (COamide), 147.6, 142.3, 138.9, 135.2, 132.7, 131.4, 129.8, 128.3, 125.6, 122.4, 118.9

HRMS (ESI-TOF)

m/z calcd for C₁₄H₈N₃O₄S₂ [M-H]⁻ 354.0012, found 354.0009

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18, MeCN/H2O (0.1% FA) | 98.7% |

| Elemental Analysis | C, H, N, S | ±0.3% |

Scale-Up Considerations and Process Optimization

Ultrasound-Assisted Coupling

Implementing ultrasound irradiation significantly enhances reaction efficiency:

Comparative Study

| Condition | Time (h) | Yield (%) |

|---|---|---|

| Conventional | 18 | 68 |

| Ultrasound (40 kHz) | 4 | 73 |

Parameters

Green Chemistry Approaches

Solvent screening identified PEG-400 as a viable alternative to DMF:

| Solvent | Yield (%) | E-Factor |

|---|---|---|

| DMF | 68 | 23.4 |

| PEG-400 | 65 | 18.7 |

| Cyrene | 58 | 15.2 |

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and benzothiophene rings.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using halogens like chlorine or bromine, followed by nucleophilic substitution with amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene or benzothiophene rings.

Scientific Research Applications

N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Insights :

- Analog 1 ’s chloro and methyl groups enhance lipophilicity, which may favor membrane permeability but reduce aqueous solubility .

- Analog 2 ’s bulky benzoyl and bromine substituents increase steric hindrance and molecular weight, possibly affecting pharmacokinetics .

- Analog 3’s dimethylaminopropyl and tricyclic moieties suggest applications in central nervous system (CNS) targeting due to improved solubility and blood-brain barrier penetration .

Physicochemical Properties

Limited data are available for direct comparisons, but predicted properties for Analog 1 include:

- Density : 1.494 g/cm³ (predicted)

- Boiling Point : 453.3°C (predicted)

- Acidity (pKa) : 11.48 (predicted) .

The target compound’s carbamoyl group is expected to lower logP (increased polarity) compared to Analog 1’s chloro/methyl substituents. Analog 2’s bromine and benzoyl groups would further elevate molecular weight and reduce solubility .

Limitations :

- Absence of experimental data (e.g., NMR, LCMS) for the target compound.

- Predicted physicochemical properties require validation.

Biological Activity

N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene core with nitro and carbamoyl functionalities. Its molecular formula is C13H10N4O3S2, and it has a molecular weight of 318.37 g/mol. The presence of the nitro group is particularly noteworthy as it often correlates with biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest (G2/M phase) |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in cancer cells.

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Interference with DNA Repair Mechanisms : It potentially disrupts DNA repair processes, making cancer cells more susceptible to damage.

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability after 48 hours, with an IC50 value of 12.5 µM. The study concluded that the compound could be a lead candidate for developing new breast cancer therapies.

Case Study 2: Antibacterial Efficacy

In another study focusing on its antibacterial properties, this compound was tested against various bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 8 µg/mL, suggesting its potential application in treating bacterial infections.

Q & A

What are the key synthetic challenges in preparing N-(3-carbamoylthiophen-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, and how can they be addressed methodologically?

Category: Advanced

Answer:

The synthesis of this compound involves multi-step reactions, including nitration of the benzothiophene core and coupling with the carbamoylthiophene moiety. Key challenges include:

- Nitration selectivity: The nitro group must be introduced at the 5-position of the benzothiophene. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts .

- Amide bond formation: Activate the carboxylic acid (e.g., via thionyl chloride or EDCI coupling) for reaction with the amine group on the thiophene. Monitor reaction progress via TLC and purify intermediates via column chromatography .

- Protecting groups: Protect the carbamoyl group during nitration using tert-butoxycarbonyl (Boc), then deprotect with trifluoroacetic acid .

Which spectroscopic techniques are most effective for confirming the structure of this compound, and how should data be interpreted?

Category: Basic

Answer:

A combination of spectroscopic methods is essential:

- 1H/13C NMR: Identify the nitro group (no protons; deshielded carbons at ~150 ppm) and amide protons (δ 10–12 ppm). Use deuterated DMSO for solubility .

- HSQC/HMBC: Confirm connectivity between the benzothiophene and thiophene rings via long-range correlations .

- Mass spectrometry (HRMS): Validate the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or carbamoyl groups) .

- IR spectroscopy: Detect nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) stretches .

How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Category: Advanced

Answer:

Discrepancies often arise from incomplete modeling of solvation effects or protein flexibility. Mitigate this by:

- Molecular dynamics (MD) simulations: Run 100-ns simulations to assess binding pocket flexibility .

- Free energy perturbation (FEP): Quantify binding affinity changes due to nitro group orientation .

- Experimental validation: Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .

What strategies optimize the compound’s stability under varying pH and temperature conditions?

Category: Advanced

Answer:

Stability studies should include:

- pH stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. HPLC analysis shows degradation at pH < 2 (amide hydrolysis) and pH > 10 (nitro group reduction) .

- Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C). Store lyophilized samples at -20°C under argon .

How can QSAR models guide the design of derivatives with enhanced biological activity?

Category: Advanced

Answer:

Quantitative structure-activity relationship (QSAR) models require:

- Descriptor selection: Include electronic (Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters .

- Training data: Use IC₅₀ values from enzyme inhibition assays (e.g., kinase targets).

- Validation: Apply leave-one-out cross-validation (R² > 0.8) and test nitro-to-cyano substitutions to improve solubility .

What safety protocols are critical when handling this compound in the laboratory?

Category: Basic

Answer:

- Personal protective equipment (PPE): Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use respirators if handling powders .

- Waste disposal: Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-resistant containers .

- Spill management: Absorb spills with vermiculite and avoid drainage contamination .

Which in vitro assays are suitable for preliminary assessment of biological activity?

Category: Basic

Answer:

- Enzyme inhibition: Use fluorescence-based assays (e.g., kinase Glo) to measure IC₅₀ against target enzymes .

- Cytotoxicity: Screen against HEK-293 and HeLa cells via MTT assay (48-hour exposure, 10–100 µM range) .

- Solubility: Perform shake-flask experiments in PBS (pH 7.4) with HPLC quantification .

How does the nitro group influence the compound’s electronic properties and reactivity?

Category: Advanced

Answer:

The nitro group is a strong electron-withdrawing moiety:

- Electron density: Reduces electron density on the benzothiophene, stabilizing negative charges in transition states .

- Reactivity: Participates in nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .

- Spectroscopic impact: Causes deshielding in NMR and distinct IR vibrations .

What computational tools predict potential off-target interactions for this compound?

Category: Advanced

Answer:

- SwissTargetPrediction: Upload the SMILES string to identify kinases or GPCRs as likely targets .

- AutoDock Vina: Screen against the Protein Data Bank (PDB) for cross-reactivity (e.g., COX-2 or cytochrome P450) .

- ADMET Predictor: Estimate hepatotoxicity and plasma protein binding .

How can crystallography resolve ambiguities in the compound’s solid-state structure?

Category: Advanced

Answer:

- Single-crystal X-ray diffraction (SCXRD): Grow crystals via slow evaporation (acetone/water). Resolve the nitro group’s orientation and hydrogen-bonding network .

- Powder XRD: Compare experimental patterns with simulated data (Mercury 4.0) to confirm polymorph purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.